![molecular formula C8H11Cl B048547 3-Chloro-bicyclo[3.2.1]oct-2-ène CAS No. 35242-17-2](/img/structure/B48547.png)
3-Chloro-bicyclo[3.2.1]oct-2-ène
Vue d'ensemble
Description
3-Chlorobicyclo[3.2.1]oct-2-ene is an organic compound with the molecular formula C8H11Cl. It is a bicyclic compound featuring a chlorine atom attached to a bicyclo[3.2.1]oct-2-ene framework. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Applications De Recherche Scientifique
3-Chlorobicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of other bicyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and molecular interactions.
Medicine: Research into its potential medicinal properties and interactions with biological targets is ongoing.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
Mode of Action
The mode of action of 3-Chlorobicyclo[32It has been used in the preparation of bicyclo[321]oct-2-ene by Birch reduction .
Pharmacokinetics
The pharmacokinetic properties of 3-Chlorobicyclo[32The compound is a liquid at room temperature with a boiling point of 56°C at 10 mmHg and a density of 1.082 g/mL at 25°C . These physical properties may influence its pharmacokinetic behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chlorobicyclo[3.2.1]oct-2-ene can be synthesized through several methods. One common approach involves the Birch reduction of bicyclo[3.2.1]oct-2-ene . Another method includes the reaction of norbornene with ethyl trichloroacetate in the presence of sodium methoxide, followed by reduction with lithium aluminum hydride . The reaction conditions typically involve low temperatures and controlled addition rates to ensure the desired product formation.
Industrial Production Methods
While specific industrial production methods for 3-Chlorobicyclo[3.2.1]oct-2-ene are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of common reagents and standard organic synthesis techniques suggests that industrial production could be feasible with appropriate optimization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorobicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under suitable conditions.
Reduction Reactions: The compound can be reduced to form bicyclo[3.2.1]oct-2-ene.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used to replace the chlorine atom.
Reduction Reactions: Lithium aluminum hydride is commonly used for the reduction of 3-Chlorobicyclo[3.2.1]oct-2-ene.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted bicyclo[3.2.1]oct-2-enes.
Reduction Reactions: The major product is bicyclo[3.2.1]oct-2-ene.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]oct-2-ene: Lacks the chlorine atom, making it less reactive in substitution reactions.
3,4-Dichlorobicyclo[3.2.1]oct-2-ene: Contains an additional chlorine atom, leading to different reactivity and product formation.
Uniqueness
3-Chlorobicyclo[3.2.1]oct-2-ene is unique due to its specific substitution pattern and the presence of a single chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Propriétés
IUPAC Name |
3-chlorobicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl/c9-8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVAWKKCOIWHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35242-17-2 | |
| Record name | Bicyclo(3.2.1)oct-2-ene, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035242172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorobicyclo[3.2.1]oct-2-ene, mixture of endo and exo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes to obtain 3-Chlorobicyclo[3.2.1]oct-2-ene?
A1: One reported method involves the reduction of 2-substituted-exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes (where the substituent is either phenyl or methyl) using lithium aluminum hydride (LAH) or tributyltin hydride (TBTH) []. This reduction leads to a mixture of products, including the desired 3-chloro- compound alongside both rearranged and fully reduced analogues. Notably, the choice of reducing agent influences the product distribution.
Q2: How does the stereochemistry of the starting material affect the outcome of the reactions involving 3-Chlorobicyclo[3.2.1]oct-2-ene?
A2: Research indicates that the stereochemistry of the starting materials, like the 2-substituted-exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes, plays a significant role in determining the product ratios during reduction reactions []. For instance, using LAH predominantly yields the allylic rearrangement product, whereas TBTH favors the unrearranged product. This suggests a potential influence of the starting material's stereochemistry on the reaction mechanism and subsequent product formation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)
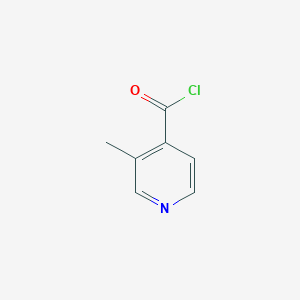
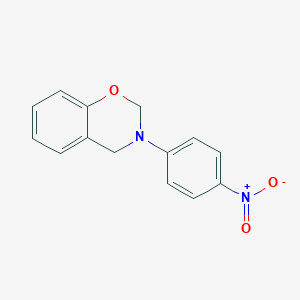

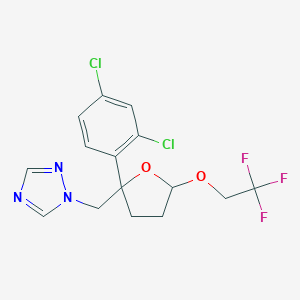
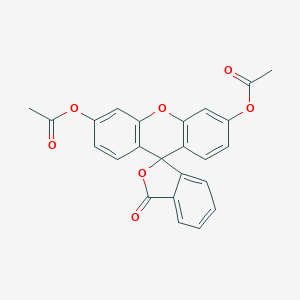
![2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol](/img/structure/B48481.png)
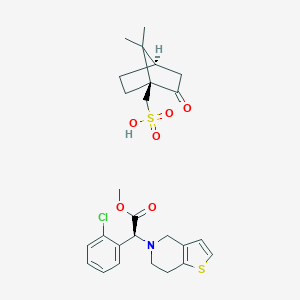


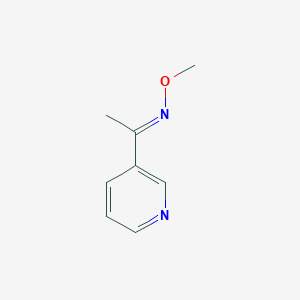

![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
